molecular formula C15H10F2O3 B1324001 3-Acetoxy-2',5'-difluorobenzophenone CAS No. 890100-16-0

3-Acetoxy-2',5'-difluorobenzophenone

Cat. No. B1324001
M. Wt: 276.23 g/mol
InChI Key: BBCKVVKVTBAVSU-UHFFFAOYSA-N
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Description

3-Acetoxy-2,5'-difluorobenzophenone, also known as 3-acetoxy-2,5'-difluorobenzophenone, is a synthetic organic compound belonging to the class of fluorobenzophenones. It is a colorless solid that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been utilized in various fields such as synthetic organic chemistry, materials science, and pharmaceuticals. This compound has a wide range of potential applications, from medicinal chemistry to analytical chemistry.

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Studies have explored the metabolism of benzophenone derivatives and their effects on endocrine-disrupting activity. One such study by Watanabe et al. (2015) examined benzophenone-3 (BP-3) metabolism in liver microsomes and its estrogenic and anti-androgenic activities, identifying various metabolites and their activities (Watanabe et al., 2015).

Photochemical Properties

The photochemistry of related compounds, such as 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, has been researched for potential applications in synthetic organic chemistry. Plíštil et al. (2006) demonstrated how these compounds undergo specific photoreactions that could be valuable for synthetic processes (Plíštil et al., 2006).

Synthesis and Chemical Transformations

The synthesis and transformation of benzophenone derivatives have been widely studied. For instance, Diaz-Mondejar and Miranda (1982) researched the synthesis of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, exploring its stability and transformation into other compounds (Diaz-Mondejar & Miranda, 1982).

Environmental Analysis

The determination of hydroxylated benzophenone UV absorbers in environmental water samples has been a focus, with Negreira et al. (2009) presenting a method for analyzing such compounds using liquid chromatography-tandem mass spectrometry (Negreira et al., 2009).

Pharmaceutical Intermediates

Compounds such as 5-(4-Fluorophenylsulfonyloxy)-2-acetaminonitrobenzene, a raw material for Luxabendazole, have been synthesized starting from compounds like 4-aminophenol. Zhang Li (2008) explored this process as a method for producing anthelmintic drugs (Zhang Li, 2008).

Antimicrobial Activity

Synthesis of benzophenone derivatives has been investigated for potential antimicrobial activity. For example, Bartoń (1979) synthesized various 2-methoxy-, 2-hydroxy-, and 2-acetoxy-5-methylbenzophenones to test their prostaglandin synthetase inhibition, indicating potential anti-inflammatory properties (Bartoń, 1979).

Environmental Sustainability

Efforts have been made towards more environmentally sustainable syntheses of related compounds. Zhang et al. (2011) demonstrated an efficient water-promoted synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles, highlighting a greener approach to synthesizing these compounds (Zhang et al., 2011).

properties

IUPAC Name

[3-(2,5-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCKVVKVTBAVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641661
Record name 3-(2,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',5'-difluorobenzophenone

CAS RN

890100-16-0
Record name Methanone, [3-(acetyloxy)phenyl](2,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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